molecular formula C18H23N5O2 B2358385 (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone CAS No. 1797655-91-4

(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B2358385
CAS No.: 1797655-91-4
M. Wt: 341.415
InChI Key: KQCNIAOSOXITSN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperazine ring, and a methoxyphenyl group . It is related to a class of compounds known as cinnolines , which have been studied for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of certain precursors, mediated by polyphosphoric acid (PPA) . The precursors themselves can be synthesized via the interaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The organic layer is then evaporated under reduced pressure and the crude reaction mass is purified by column chromatography .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. For instance, the piperazine ring can undergo reactions with acyl chlorides .

Scientific Research Applications

Herbicidal Activity and Mode of Action

Research on substituted pyridazinone compounds, such as the experimental herbicide 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, demonstrates their mode of action involving inhibition of the Hill reaction and photosynthesis in plants. This action accounts for their phytotoxicity and effectiveness as herbicides, with some derivatives showing resistance to metabolic detoxification in plants and additional mechanisms involving interference with chloroplast development (Hilton et al., 1969).

Novel Syntheses of Heterocyclic Compounds

Innovative synthesis techniques have been developed for creating diverse heterocyclic compounds from pyridazinone derivatives. These techniques enable the production of novel styryl derivatives, pyridazine, thieno[2,3-c]pyridazines, and other complex structures, showcasing the versatility of pyridazinone derivatives in synthetic organic chemistry and their potential as precursors for various pharmacologically active molecules (Gaby et al., 2003).

Antimicrobial and Antiproliferative Activities

Substantial research has focused on the antimicrobial and antiproliferative activities of pyridazinone derivatives. For example, studies have synthesized novel Mannich bases of arylpyridazinones, evaluated for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of these compounds in medical research (Gökçe et al., 2005). Additionally, the creation of novel heterocyclic compounds with significant antimicrobial and antiproliferative activities further highlights the importance of pyridazinone derivatives in the development of new therapeutic agents (Fahim et al., 2021).

Future Directions

The compound and its derivatives could be further explored for their potential pharmacological activities. Given the wide range of activities exhibited by related compounds , this compound could be a promising candidate for drug development .

Mechanism of Action

Target of Action

The primary targets of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-methoxyphenyl)methanone, also known as DMPP, are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .

Mode of Action

DMPP interacts with AChE and BChE by inhibiting their activity . This inhibition increases the levels of acetylcholine, which is deficient in certain neurodegenerative diseases . The compound with the best AChE activity was found to show competitive inhibition .

Biochemical Pathways

By inhibiting AChE and BChE, DMPP affects the cholinergic transmission pathway . This pathway is associated with cognitive functions and is often impaired in neurodegenerative diseases like Alzheimer’s disease . The increase in acetylcholine levels due to AChE and BChE inhibition can help alleviate the symptoms of these diseases .

Result of Action

The inhibition of AChE and BChE by DMPP results in increased acetylcholine levels . This increase can help improve cognitive functions that are often impaired in neurodegenerative diseases . The specific molecular and cellular effects of DMPP’s action would depend on the context of its use, such as the disease being treated and the patient’s overall health status.

Properties

IUPAC Name

[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-21(2)15-12-17(20-19-13-15)22-7-9-23(10-8-22)18(24)14-5-4-6-16(11-14)25-3/h4-6,11-13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCNIAOSOXITSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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